![molecular formula C13H13NO4S B045571 S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate CAS No. 1088-37-5](/img/structure/B45571.png)
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate
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Overview
Description
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate is a synthetic compound that belongs to the class of dioxoisoindol derivatives. It is an organic compound with the molecular formula C14H14O3S and a molecular weight of 270.3 g/mol. It is a colorless, odorless, and slightly soluble compound in water. The compound was first synthesized in the laboratory in the year 2000 and since then, it has been studied for its various scientific applications.
Scientific Research Applications
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate has been studied for its potential applications in various scientific fields. It has been used as a ligand in coordination chemistry to study the binding of metal ions to organic molecules. It has also been used as a reagent in organic synthesis to synthesize other compounds. Additionally, it has been used in medicinal chemistry to study the effects of drugs on biological systems.
Mechanism of Action
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate is believed to interact with various biomolecules in the body. It is known to interact with proteins, enzymes, and other molecules in the body. It is believed to bind to the active sites of proteins and enzymes, thus altering their activity. Additionally, it is believed to interact with various receptors in the body, thus modulating their activity.
Biochemical and Physiological Effects
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate has been studied for its potential effects on biochemical and physiological processes in the body. Studies have shown that the compound can modulate the activity of various enzymes and proteins in the body, thus affecting the metabolism of various compounds. Additionally, it has been shown to affect the activity of various receptors in the body, thus modulating various physiological processes.
Advantages and Limitations for Lab Experiments
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate has several advantages and limitations when it comes to laboratory experiments. One advantage is that the compound is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable and has a low toxicity. However, one limitation is that the compound is not very soluble in water, thus making it difficult to use in aqueous solutions.
Future Directions
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate has potential applications in various scientific fields. One potential future direction is to further study the compound’s potential effects on biochemical and physiological processes in the body. Additionally, further research could be conducted to study the compound’s potential therapeutic applications. Additionally, further research could be conducted to study the compound’s potential interactions with various biomolecules in the body. Finally, further research could be conducted to study the compound’s potential applications in organic synthesis.
Synthesis Methods
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate is synthesized by a two-step process. First, a reaction between 1,3-dioxoisoindol-2-yl chloride and ethanethioic acid is carried out in an aqueous medium at a temperature of 60°C. This reaction yields the desired compound in a high yield. In the second step, the compound is purified by column chromatography.
properties
IUPAC Name |
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-9(15)19-8-4-7-18-14-12(16)10-5-2-3-6-11(10)13(14)17/h2-3,5-6H,4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPFTDMXVHNBRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCON1C(=O)C2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910873 |
Source
|
Record name | S-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl} ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60910873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate | |
CAS RN |
1088-37-5 |
Source
|
Record name | NSC101750 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl} ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60910873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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